6-Bromo Substituent Effect on Carbonyl Reactivity
The electron‑withdrawing effect of the 6‑bromo substituent on the acetyl carbonyl group has been quantified through Hammett correlation studies. The carbonyl stretching frequencies (νC=O) of cis and gauche rotomers of 6‑substituted ω‑bromo‑2‑naphthyl ketones, including the 6‑bromo derivative, were measured by IR spectroscopy and correlated with Hammett σ constants. The 6‑bromo derivative exhibits a carbonyl frequency consistent with the electron‑withdrawing inductive effect of bromine (σₘ ≈ 0.39), distinguishing it from electron‑donating 6‑substituents (e.g., 6‑methyl, σₘ ≈ −0.07) and unsubstituted analogues [1].
| Evidence Dimension | Carbonyl stretching frequency (νC=O) and Hammett substituent constant correlation |
|---|---|
| Target Compound Data | νC=O for cis rotomer ca. 1685 cm⁻¹ (estimated from correlation with σₘ = 0.39); σₘ = 0.39 |
| Comparator Or Baseline | Unsubstituted (6-H): σₘ = 0.00; 6-Methyl: σₘ = −0.07; 6-Nitro: σₘ = 0.71 |
| Quantified Difference | The positive σₘ value for 6-Br shifts νC=O to higher wavenumber relative to 6-H and 6‑Me, indicating greater electrophilicity of the carbonyl carbon. |
| Conditions | IR spectroscopy in KBr; Hammett correlation using literature σ constants. Study conducted on a series of 6-substituted ω-bromo-2-naphthones. |
Why This Matters
A more electrophilic carbonyl carbon enhances reactivity toward nucleophiles in condensation reactions (e.g., chalcone synthesis), making the 6‑bromo derivative a superior electrophilic partner compared to the 6‑H or 6‑alkyl analogues.
- [1] Thirunarayanan G, Vanangamudi G, Sathiyendran V, Ravi K. Solvent free synthesis, spectral studies and antioxidant activities of some 6-substituted ω-bromo-2-naphthyl ketones and their esters. Indian Journal of Chemistry, Vol. 50B, April 2011, pp. 593-604. View Source
